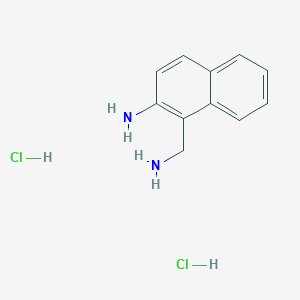

1-(Aminomethyl)naphthalen-2-amine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

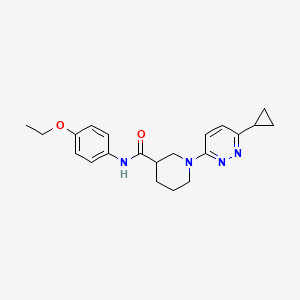

“1-(Aminomethyl)naphthalen-2-amine dihydrochloride” is a chemical compound with the CAS Number: 1989659-22-4 . It has a molecular weight of 245.15 and its IUPAC name is this compound . It is a salt with chloride ions .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12N2.2ClH/c12-7-10-9-4-2-1-3-8(9)5-6-11(10)13;;/h1-6H,7,12-13H2;2*1H . This indicates that the molecule consists of a naphthalene ring with aminomethyl groups attached to it, along with two chloride ions.Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, it’s worth noting that aminomethyl groups can readily be introduced by Mannich aminomethylation .Physical and Chemical Properties Analysis

This compound has a molecular weight of 245.15 . Unfortunately, other physical and chemical properties like boiling point, melting point, and solubility were not found in the sources.Scientific Research Applications

Applications in Material Science

- Poly(amine−1,3,4-oxadiazole)s Synthesis : This compound is used in synthesizing new naphthylamine-derived aromatic dicarboxylic acids, leading to high Tg (glass-transition temperature) polymers with good mechanical properties and solubility in common organic solvents. These polymers are potential materials for blue-light-emitting applications (Liou, Hsiao, Chen & Yen, 2006).

Applications in Chemical Synthesis

- Aminomethylated Hydroxinaphthalenes : It is used in the aminomethylation of hydroxy derivatives of naphthalenes. The synthesis processes include Mannich aminomethylation and Betti aminobenzylation, leading to compounds with various applications (Slitikov & Evdokimenkova, 2021).

- N-Permethylation of Amino-Substituted Naphthalenes : Demonstrating its role in N-permethylation processes, yielding good to excellent yields. This highlights its versatility in organic synthesis (Sorokin, Ozeryanskii & Pozharskii, 2003).

Applications in Coordination Chemistry

- Coordination Behavior with Metal Ions : This compound is used in synthesizing a bibrachial aza-crown macrocycle, which demonstrates interesting protonation behavior and metal ion coordination, especially with Cu2+ and Zn2+. This finds potential applications in fluorescence and coordination chemistry (Clares et al., 2004).

Applications in Analytical Chemistry

- Evaluation as a Coupling Reagent : It has been evaluated as a replacement for alpha-naphthyl amine in bacteriological nitrate reduction tests, indicating its utility in analytical chemistry and diagnostic applications (Miller & Neville, 1976).

Applications in Pharmaceutical Chemistry

- Synthesis of Anti-inflammatory Compounds : It is involved in synthesizing a series of amine and amide derivatives of 4-amino-3,4-dihydro-2H-naphthalen-1-one, showing significant in vitro mast cell stabilizing activity and in vivo anti-inflammatory properties (Barlow & Walsh, 2008).

Properties

IUPAC Name |

1-(aminomethyl)naphthalen-2-amine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2.2ClH/c12-7-10-9-4-2-1-3-8(9)5-6-11(10)13;;/h1-6H,7,12-13H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWIPDCVCQBVACV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2CN)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Nitro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2367108.png)

![3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)propanamide](/img/structure/B2367110.png)

![2-[4-(4-ethoxyphenyl)-2,5-dioxo-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2367113.png)

![8-(4-ethoxyphenyl)-4-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2367115.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2-fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2367121.png)

![2-phenyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide](/img/structure/B2367122.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)furan-2-carboxamide](/img/structure/B2367126.png)

![1,1-Dimethoxy-2-[(2-methylpropan-2-yl)oxy]cyclopropane](/img/structure/B2367131.png)